N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(17-13-25-15-6-1-2-7-16(15)26-17)22-10-12-23-11-9-21-18(23)14-5-3-4-8-20-14/h1-9,11,17H,10,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRLFUCLZBVDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=CN=C3C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled to form the final product. Key steps include:
Formation of the Pyridin-2-yl-Imidazole Intermediate: This involves the reaction of pyridine-2-carboxaldehyde with imidazole in the presence of a base such as potassium carbonate.
Synthesis of the Benzodioxine Intermediate: This step involves the cyclization of catechol with ethylene glycol under acidic conditions to form the benzodioxine ring.
Coupling Reaction: The final step involves coupling the pyridin-2-yl-imidazole intermediate with the benzodioxine intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and benzodioxine moieties.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can take place at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or amines can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products include oxidized derivatives of the imidazole and benzodioxine rings.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Substituted derivatives at the pyridine and imidazole rings.
Scientific Research Applications
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid architecture, combining benzodioxine, imidazole, pyridine, and ethyl carboxamide functionalities. Below is a comparative analysis with structurally related compounds from the evidence:
Key Comparative Insights
Bioactivity Modulation via Heterocycles: The pyridin-2-yl group in the target compound likely enhances binding to kinases or metalloenzymes compared to simpler analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine . Thiazole-containing analogs (e.g., N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine) may target different pathways due to sulfur’s electronegativity .
Synthetic Accessibility :
- The SNAr reaction used for bipyridine-imidazole derivatives could theoretically apply to the target compound’s pyridine-imidazole segment. However, the ethyl carboxamide linker may require additional steps, such as coupling reactions, as seen in benzodioxine-carboxamide derivatives .
Physicochemical Properties: The ethyl carboxamide bridge in the target compound likely improves solubility compared to non-polar analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine. Derivatives with dimethylamino-propylamide groups () exhibit even higher solubility, suggesting that substituent engineering could optimize bioavailability .
Pharmacological Potential: While direct data are lacking, the compound’s structural complexity implies multitarget activity. For example, the benzodioxine moiety may confer antioxidant properties, while the pyridinyl-imidazole group could inhibit cytochrome P450 enzymes or kinases .
Biological Activity
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound contains a benzodioxine moiety fused with an imidazole and pyridine ring. Its structural complexity contributes to its diverse biological activities. The IUPAC name is this compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, such as those related to cancer cell proliferation or inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. For example:
- In Vitro Studies : The compound was tested against various cancer cell lines (e.g., MCF7, HEPG2) and showed promising results with IC50 values comparable to established chemotherapeutics. A study reported IC50 values as low as 1.18 µM against HEPG2 cells .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In studies evaluating its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, it showed significant inhibition compared to control drugs like Norfloxacin .
Case Study 1: Anticancer Efficacy
A recent study synthesized several derivatives of the compound and evaluated their anticancer efficacy using MTT assays. The most potent derivative exhibited an IC50 value of 0.275 µM against breast cancer cells, indicating enhanced activity compared to the parent compound .
Case Study 2: Mechanistic Insights
Another study investigated the mechanism of action through molecular docking studies. The compound showed a strong binding affinity to the active sites of target enzymes involved in tumor growth regulation, suggesting a potential for targeted therapy in oncology.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DMF, 0°C→RT | 78 | ≥98% | |
| Cyclization | KCO, DMF, 80°C | 65 | ≥95% |
Q. Table 2: Characteristic NMR Signals
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Benzodioxine CH | 4.2–4.5 | Multiplet | |
| Pyridyl H | 7.5–8.5 | Doublet | |
| Imidazole NH | 12.1–12.3 | Singlet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
